methyl[3-(propan-2-yloxy)propyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-propan-2-yloxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2)9-6-4-5-8-3/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFQHDZGFHGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Chemical Synthesis of Methyl 3 Propan 2 Yloxy Propyl Amine
Comprehensive Analysis of Reductive Amination Pathways
Reductive amination is a highly versatile and widely employed method for forming carbon-nitrogen bonds, often proving superior to direct alkylation by preventing issues of over-alkylation. masterorganicchemistry.com This two-part process involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. harvard.edutcichemicals.comorganicreactions.org For the synthesis of methyl[3-(propan-2-yloxy)propyl]amine, the key precursors are 3-(propan-2-yloxy)propanal (B8697637) and methylamine (B109427). The reduction of the intermediate imine can be achieved through catalytic hydrogenation or with hydride-based reducing agents.
Catalytic Hydrogenation: Mechanistic Insights and Optimization for this compound Synthesis
Catalytic hydrogenation represents a robust method for the reduction step in a reductive amination sequence. This process typically utilizes molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.
Mechanism and Catalysts: The synthesis commences with the condensation of 3-(propan-2-yloxy)propanal and methylamine to form the corresponding N-[3-(propan-2-yloxy)propylidene]methanamine intermediate. This imine is then hydrogenated. The mechanism involves the adsorption of the imine and hydrogen onto the catalyst surface. The C=N double bond is catalytically reduced to a C-N single bond, yielding the final secondary amine product.
A variety of heterogeneous catalysts are effective for this transformation, with the choice of catalyst and support significantly influencing yield and selectivity. Common choices include:
Palladium (Pd): Often supported on carbon (Pd/C), palladium is a highly effective catalyst for the hydrogenation of imines.
Platinum (Pt): Platinum-based catalysts, such as Pt/C, are also widely used and can offer high activity under mild conditions. mdpi.com
Rhodium (Rh): Rhodium catalysts, particularly on supports like carbon nanofibers, have shown high yields in the reductive amination of aldehydes. nih.gov
Raney Nickel (Ni): A cost-effective alternative, Raney Nickel is frequently used in industrial-scale hydrogenations, often requiring relatively low pressures (e.g., 50 psi) to achieve high yields. nih.govresearchgate.net
Ruthenium (Ru): Supported ruthenium catalysts (e.g., Ru/γ-Al₂O₃) have demonstrated excellent performance in the reductive amination of aliphatic aldehydes, achieving high yields of the primary amine product. mdpi.com
Cobalt (Co): Amorphous cobalt particles and other cobalt-based composites can catalyze reductive aminations under mild conditions with high selectivity. organic-chemistry.orgresearchgate.net
Optimization: Reaction parameters must be carefully optimized to maximize the yield of this compound while minimizing side reactions, such as the reduction of the starting aldehyde to an alcohol. Key parameters include hydrogen pressure, temperature, solvent, and catalyst loading. For instance, studies on similar aliphatic reductive aminations have shown that temperatures around 80°C and hydrogen pressures of 5-10 bar can lead to high product yields. nih.gov The use of solvents like methanol (B129727) or ethanol (B145695) is common, and the choice of catalyst support can also play a crucial role in product selectivity. mdpi.com
Hydride-Based Reductions: Stereochemical Control and Selectivity in Propylamine (B44156) Formation
An alternative to catalytic hydrogenation is the use of hydride-based reducing agents. These reagents offer mild reaction conditions and high chemoselectivity, making them valuable tools in organic synthesis. organicreactions.org
Reagents and Selectivity: Several borohydride (B1222165) reagents are commonly used for the reduction of imines formed in situ.
Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting aldehyde, potentially lowering the yield of the desired amine. This can be mitigated by allowing sufficient time for imine formation before adding the NaBH₄. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is a weaker reducing agent than NaBH₄ and is selective for the reduction of iminium ions over carbonyl groups, especially under mildly acidic conditions (pH 6-7). masterorganicchemistry.comharvard.edu This selectivity allows for a one-pot reaction where the aldehyde, amine, and reducing agent are all present, as the aldehyde is not significantly consumed by the hydride. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and highly selective alternative to NaBH₃CN, NaBH(OAc)₃ is effective for a wide range of aldehydes and amines. harvard.eduorganic-chemistry.org It tolerates many functional groups and is often the reagent of choice for modern reductive aminations. organic-chemistry.org
For the synthesis of the achiral this compound, stereochemical control is not a factor. However, the principles of selectivity are paramount. The use of NaBH₃CN or NaBH(OAc)₃ would be advantageous as they allow for a one-pot procedure, combining 3-(propan-2-yloxy)propanal, methylamine, and the reducing agent in a suitable solvent like methanol or 1,2-dichloroethane, to directly yield the target secondary amine with high efficiency. masterorganicchemistry.comorganic-chemistry.org
Exploration of Alkylation-Mediated Routes to this compound
Alkylation reactions provide a direct pathway to form C-N or C-O bonds. These routes can be tailored to construct the target molecule either by forming the secondary amine or by creating the ether linkage.
Direct Alkylation of Amine Precursors: Regioselectivity and Yield Enhancement
Direct alkylation is a classical method for amine synthesis. To form this compound, this could involve either the methylation of 3-(propan-2-yloxy)propylamine or the alkylation of methylamine with a 3-(propan-2-yloxy)propyl halide.
A primary challenge in this approach is controlling the regioselectivity to prevent over-alkylation. acs.orgnih.govresearchgate.net The nucleophilicity of the nitrogen atom increases with each alkylation, meaning the secondary amine product is more reactive than the primary amine starting material, leading to the formation of undesired tertiary amines and quaternary ammonium (B1175870) salts. nih.gov
Several strategies have been developed to enhance the yield of the desired mono-alkylated product:
Use of Ammonia (B1221849) Surrogates: Recent advances include the use of N-aminopyridinium salts as ammonia surrogates. These compounds undergo alkylation followed by in situ depyridylation to yield secondary amines without over-alkylation byproducts. acs.orgnih.gov This "self-limiting" alkylation occurs via a highly nucleophilic pyridinium (B92312) ylide intermediate. nih.gov
Stoichiometric Control: Carefully controlling the stoichiometry of the reactants, often using a large excess of the starting amine, can favor mono-alkylation. However, this is often inefficient and requires difficult separations.
Use of Ionic Liquids: Performing the N-alkylation in ionic liquids has been shown to markedly reduce the over-alkylation of the secondary amine product, allowing for selective synthesis under mild conditions. rsc.org
Mitsunobu Reaction Analogues for Ether Linkage Formation
The Mitsunobu reaction is a powerful tool for forming esters, ethers, and other functionalities through the conversion of an alcohol with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (like triphenylphosphine, PPh₃), and an azodicarboxylate (like DEAD or DIAD). wikipedia.orgnih.gov
To form the ether linkage in this compound, a Mitsunobu-type reaction could theoretically be employed by reacting N-methyl-3-aminopropan-1-ol with isopropanol (B130326) . In this scenario, isopropanol would act as the nucleophile.
The mechanism proceeds through the activation of the primary alcohol (N-methyl-3-aminopropan-1-ol) by PPh₃ and DEAD to form an oxyphosphonium salt, a good leaving group. Subsequent Sₙ2 attack by the isopropoxide (formed from isopropanol) would displace the activated oxygen, forming the desired ether linkage.
While the classic Mitsunobu reaction works best with acidic nucleophiles (pKa < 13), modifications have expanded its scope. wikipedia.orgorganic-chemistry.org However, using a simple alcohol like isopropanol as the nucleophile can be challenging due to its lower acidity and nucleophilicity compared to traditional Mitsunobu nucleophiles like carboxylic acids or phenols. The reaction conditions, such as solvent and temperature, would need careful optimization to favor the desired etherification over potential side reactions. organic-synthesis.comscribd.com
Innovative and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of environmentally benign and atom-economical processes. Several innovative strategies are applicable to the synthesis of this compound.
Hydrogen Borrowing (or Hydrogen Autotransfer): This elegant strategy allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. nih.govorganic-chemistry.org The process begins with the catalyst (e.g., Ru, Ir, or Ni-based) temporarily "borrowing" hydrogen from the alcohol substrate (e.g., 3-isopropoxypropan-1-ol) to form an aldehyde intermediate. rug.nlmdpi.com This aldehyde then condenses with the amine (methylamine) to form an imine. The catalyst then returns the borrowed hydrogen to the imine, reducing it to the final secondary amine and regenerating the active catalyst. nih.govmdpi.com This method avoids the use of stoichiometric organometallic reagents or alkyl halides. Microwave heating can significantly accelerate these reactions, often removing the need for a solvent. organic-chemistry.org
Hydroaminoalkylation: This is a 100% atom-economical method that involves the direct addition of an amine's C-H bond (alpha to the nitrogen) to an alkene. researchgate.netacs.orgubc.ca While more commonly applied to the synthesis of complex amines, a related hydroamination could be envisioned. For example, the addition of methylamine to allyl isopropyl ether, catalyzed by an early transition metal like titanium, could potentially form the target compound. rsc.orgnih.gov This approach avoids pre-functionalization of the reactants and is a key area of green chemistry research. researchgate.netacs.orgrsc.org
Use of Greener Reagents and Catalysts: The broader trend in sustainable synthesis involves replacing hazardous reagents and expensive, toxic catalysts. For reductive amination, this includes using earth-abundant metal catalysts like iron or cobalt instead of noble metals like palladium or rhodium. organic-chemistry.orgresearchgate.net In alkylation reactions, using dimethyl carbonate as a methylating agent is a greener alternative to methyl halides. For reductive amination, using formic acid as both a C1 source and a reductant in the presence of a copper catalyst is another sustainable option. organic-chemistry.org
Multicomponent Reaction (MCR) Applications in Amine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient alternative to traditional linear syntheses. nih.gov These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. nih.gov
Several MCRs have been developed for the synthesis of secondary and tertiary amines. rsc.orgnih.gov A prominent example is the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov While the classic Mannich reaction has limitations, modern variations have expanded its scope and applicability. nih.gov For instance, the Petasis borono-Mannich reaction, a three-component reaction of a boronic acid, an amine, and a carbonyl compound, provides a versatile route to highly functionalized amines. acs.org
Another significant advancement is the visible-light-mediated three-component alkylation of imines, generated in situ from aldehydes and primary amines. rsc.org This method allows for the synthesis of a wide array of secondary amines under mild conditions. rsc.org A hypothetical MCR approach to this compound could involve the reaction of 3-isopropoxypropanal, methylamine, and a suitable third component in a one-pot process.
A notable development in MCRs for amine synthesis is the zinc-mediated carbonyl alkylative amination (CAA) reaction. This method allows for the synthesis of complex α-branched amines from carboxylic acid derivatives as alkyl donors. nih.gov While directly applying this to this compound might not be straightforward due to its linear nature, the principles of MCRs highlight a paradigm shift in synthetic efficiency that can be adapted to various amine targets.
Table 1: Comparison of Selected Multicomponent Reactions for Amine Synthesis
| Reaction Name | Reactants | Key Features | Potential Applicability to this compound Synthesis |
|---|---|---|---|
| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl Compound | Forms β-amino carbonyl compounds. nih.gov | Indirectly applicable by using 3-isopropoxypropanal and methylamine to form an intermediate that can be further modified. |
| Petasis Borono-Mannich Reaction | Boronic Acid, Amine, Carbonyl Compound | Forms α-amino acids and other functionalized amines. acs.org | Could be adapted by using a suitable boronic acid in combination with 3-isopropoxypropanal and methylamine. |
| Visible-Light-Mediated Alkylation | Aldehyde, Primary Amine, Alkyl Iodide | Mild reaction conditions, broad functional group tolerance. rsc.org | A potential direct route using 3-isopropoxypropanal, methylamine, and a methylating agent. |
| Zinc-Mediated Carbonyl Alkylative Amination | Carboxylic Acid Derivative, Amine, Aldehyde | Synthesizes complex α-branched amines. nih.gov | Less directly applicable due to the linear structure of the target compound. |
Principles of Green Chemistry in the Production of this compound
The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. rsc.org In the context of amine synthesis, these principles are driving innovation towards more sustainable manufacturing. nih.gov
Key green chemistry metrics used to evaluate the environmental performance of a chemical process include atom economy, E-factor (mass ratio of waste to product), and process mass intensity (PMI). rsc.orgpharmtech.com Traditional amine syntheses often have poor atom economy and high E-factors due to the use of stoichiometric reagents and the generation of significant waste. rsc.org
Modern approaches to amine synthesis that align with green chemistry principles include:
Catalysis: The use of catalytic amounts of reagents instead of stoichiometric ones significantly reduces waste. Catalytic reductive amination, for instance, is a greener alternative to methods employing stoichiometric metal hydrides. unisi.itorganic-chemistry.org Iron-catalyzed reductive amination using isopropyl alcohol/water as a hydrogen source is a particularly sustainable option. unisi.it
Renewable Feedstocks: Utilizing starting materials derived from renewable resources is a core principle of green chemistry. rsc.org While the direct synthesis of this compound from biomass is not yet established, research into bio-based amines is a growing field. researchgate.net
Safer Solvents: The choice of solvent has a major impact on the environmental footprint of a process. Green solvents like water, ethanol, and supercritical fluids are increasingly being used in amine synthesis. mdpi.com Water, being non-flammable, non-toxic, and readily available, is an ideal green solvent, although its use can be challenging for non-polar reactants. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. pharmtech.com Photocatalytic and biocatalytic methods often operate under mild conditions, making them more energy-efficient. rsc.orgnih.gov
The synthesis of this compound can be made greener by employing a catalytic reductive amination of 3-isopropoxypropanal with methylamine, using a non-precious metal catalyst and a green solvent.
Table 2: Application of Green Chemistry Principles to Amine Synthesis
| Green Chemistry Principle | Application in Amine Synthesis | Example |
|---|---|---|
| Prevention | Design syntheses to prevent waste. | One-pot syntheses and multicomponent reactions. |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. rsc.org | Catalytic hydrogenations and aminations. |
| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity. masterorganicchemistry.com | Replacing toxic reagents like phosgene (B1210022) with safer alternatives. |
| Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. | Development of biodegradable amines. |
| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances. mdpi.com | Use of water, ionic liquids, or solvent-free conditions. mdpi.com |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. pharmtech.com | Photocatalysis and enzymatic reactions. rsc.orgnih.gov |
| Use of Renewable Feedstocks | Use renewable raw materials. rsc.org | Synthesis of amines from biomass-derived platform chemicals. researchgate.net |
| Reduce Derivatives | Avoid unnecessary derivatization. | Direct functionalization of C-H bonds. |
| Catalysis | Use catalytic reagents in preference to stoichiometric reagents. chemicalprocessing.com | Transition metal and enzyme catalysis. nih.govchemicalprocessing.com |
| Design for Degradation | Design products that can break down into innocuous substances after use. | Designing biodegradable surfactants and polymers containing amine functionalities. |
| Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring. pharmtech.com | In-line spectroscopic monitoring of continuous flow reactions. acs.org |
| Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. | Use of immobilized catalysts and microreactors. nih.govrsc.org |
Process Intensification and Scale-Up Considerations for this compound Production
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. acs.org For the industrial production of amines like this compound, process intensification offers significant advantages over traditional batch manufacturing. mdpi.com
Continuous Flow Chemistry: A key strategy in process intensification is the use of continuous flow reactors, such as microreactors or packed-bed reactors. nih.govrsc.org These systems offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic reactions like many aminations. mdpi.comresearchgate.net The scale-up of a continuous process is often more straightforward than for a batch process, as it typically involves running the system for a longer duration or "numbering-up" by using multiple reactors in parallel. nih.govacs.org
A continuous flow process for the synthesis of this compound could involve the continuous feeding of 3-isopropoxypropanal, methylamine, and a reducing agent into a heated reactor containing an immobilized catalyst. The product stream would then be subjected to continuous work-up and purification. rsc.orgacs.org
Catalytic Distillation: For reactions where a volatile product is formed from less volatile reactants, catalytic distillation can be an effective process intensification strategy. This technique combines reaction and separation in a single unit, which can lead to increased conversion and reduced energy consumption. While not directly applicable to the primary synthesis of this compound, it could be considered for purification steps or in the synthesis of precursors.
Membrane Reactors: Membrane reactors integrate a chemical reaction with a membrane-based separation process. This can be used to remove a product or by-product from the reaction zone, thereby shifting the equilibrium and increasing the conversion. In the context of reductive amination, a membrane could be used to continuously remove the water by-product, driving the reaction to completion. acs.org
Table 3: Comparison of Batch vs. Continuous Production for Amine Synthesis
| Feature | Batch Production | Continuous Production |
|---|---|---|
| Scale-Up | Complex, often requires re-optimization of reaction conditions. acs.org | Simpler, achieved by longer run times or numbering-up. nih.gov |
| Heat & Mass Transfer | Can be limited, leading to hot spots and poor mixing. | Excellent, due to high surface-area-to-volume ratios. mdpi.com |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. acs.org | Inherently safer due to small reactor volumes and better control. acs.org |
| Process Control | More challenging to maintain consistent conditions throughout the batch. | Precise control over temperature, pressure, and residence time. acs.org |
| Product Quality | Can have batch-to-batch variability. | Consistent product quality. acs.org |
| Capital Cost | Can be high for large-scale production. | Lower capital cost for equivalent production capacity. acs.org |
Elucidation of Reactivity Patterns and Chemical Transformations of Methyl 3 Propan 2 Yloxy Propyl Amine
Nucleophilic Character and Derivatization Reactions of the Amine Moiety
The secondary amine group in methyl[3-(propan-2-yloxy)propyl]amine is a key determinant of its chemical reactivity, readily participating in reactions with electrophiles. This nucleophilic nature allows for a range of derivatization reactions that can modify the compound's structure and properties.
Acylation: this compound, as a secondary amine, undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable N-substituted amide. wordpress.comchemguide.co.uklibretexts.org The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). chemguide.co.uk A base, often a tertiary amine like pyridine or even a second equivalent of the substrate amine, is typically used to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion. ncert.nic.in
For instance, the reaction with ethanoyl chloride would yield N-methyl-N-[3-(propan-2-yloxy)propyl]acetamide.
Reaction Scheme for Acylation:
Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides, such as benzenesulfonyl chloride, in a process known as sulfonylation. This reaction yields a sulfonamide. libretexts.orgcbijournal.com The Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines, is based on this reaction. Secondary amines, like this compound, react to form a sulfonamide that is insoluble in alkali, as it lacks an acidic proton on the nitrogen atom. libretexts.org
Reaction Scheme for Sulfonylation:
These derivatization reactions are crucial for modulating the functional group, for example, by converting the basic amine into a neutral amide or sulfonamide, which can significantly alter the compound's chemical and physical properties.
The nucleophilicity of the secondary amine allows for its alkylation by reaction with alkyl halides. msu.edulibretexts.org This reaction can proceed to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. The formation of a quaternary ammonium salt involves the displacement of a halide from an alkyl halide by the amine, where the amine acts as the nucleophile in an SN2 reaction. nih.gov
Treatment of this compound with an excess of an alkylating agent, such as methyl iodide, leads to "exhaustive methylation," resulting in the formation of a quaternary ammonium salt. masterorganicchemistry.com These salts are ionic compounds with a permanently charged nitrogen atom. dtic.mil
Reaction Scheme for Quaternization:
The formation of zwitterionic adducts is less common for simple secondary amines under typical conditions. Such species generally require the presence of both an acidic and a basic center within the same molecule, or reaction with a reagent that can introduce a charged group. While the nitrogen atom provides a basic site, the rest of the this compound molecule lacks a readily ionizable acidic proton to form a stable zwitterion.
Intramolecular Interactions and Conformational Dynamics Influence on Reactivity
The flexible propyl chain in this compound allows for a range of conformational isomers. The presence of the ether oxygen atom can lead to intramolecular interactions, such as hydrogen bonding between the amine proton and the ether oxygen in the protonated form of the molecule. This can influence the molecule's conformation and, consequently, its reactivity.
The conformational preferences of the molecule can affect the accessibility of the nitrogen's lone pair of electrons to incoming electrophiles. Steric hindrance from the isopropoxy group and the methyl group on the nitrogen can also play a role in modulating the amine's nucleophilicity. Computational studies on similar fluorinated cyclopropylamines have shown that conformational preferences can be influenced by stereoelectronic effects, which in turn affect the basicity and reactivity of the amine. nih.gov While no specific conformational studies on this compound are available, it can be inferred that the molecule will adopt conformations that minimize steric strain and may be influenced by weak intramolecular forces.
Stability and Degradation Pathways under Controlled Research Conditions
Amines, in general, can be susceptible to oxidative degradation. For secondary amines, oxidation can occur, and the reactivity often follows the order of tertiary > secondary > primary amines due to the stabilizing effect of alkyl groups on the intermediate aminium radical cation. manchester.ac.uk The degradation of amines can be initiated by processes such as electron abstraction from the nitrogen lone pair or hydrogen abstraction from the N-H or adjacent C-H bonds. ntnu.no
Under controlled research conditions, the stability of this compound would be influenced by factors such as temperature, the presence of oxygen, and the presence of metal ions, which can catalyze oxidation. researchgate.net The ether linkage is generally stable but can be cleaved under strongly acidic conditions. pearson.com
Potential degradation pathways could involve:
Oxidation at the nitrogen center: Leading to the formation of nitroxides or other oxidized nitrogen species.
Oxidation at the carbon alpha to the nitrogen: This could lead to the formation of imines, which can then be hydrolyzed.
Oxidation at the carbon alpha to the ether oxygen: This is a potential but less likely pathway compared to reactions at the more reactive amine center.
Studies on the oxidative degradation of various amines used in industrial applications have shown that secondary amines can be less stable than primary or tertiary amines under certain conditions. nih.gov
Complexation Chemistry with Transition Metals and Main Group Elements
The presence of both a nitrogen and an oxygen atom separated by a flexible three-carbon chain allows this compound to act as a potential bidentate ligand in coordination chemistry. libretexts.org It can chelate to a metal center through the nitrogen's lone pair and one of the lone pairs on the ether oxygen, forming a stable six-membered ring. uobaghdad.edu.iqmdpi.com
Advanced Spectroscopic and Computational Characterization of Methyl 3 Propan 2 Yloxy Propyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like methyl[3-(propan-2-yloxy)propyl]amine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus.
In ¹H NMR, protons adjacent to the electron-withdrawing nitrogen and oxygen atoms are expected to be deshielded and appear at higher chemical shifts (downfield). For instance, the protons on carbons directly bonded to the nitrogen (H-1' and H-3) typically resonate in the 2.3-3.0 ppm range. The N-H proton signal is often broad and can appear over a wide range (0.5-5.0 ppm), its position being sensitive to solvent, concentration, and hydrogen bonding.
In ¹³C NMR, the carbons bonded to the heteroatoms (C-1', C-1, C-3) are similarly deshielded, appearing in the 30-70 ppm region. The specific chemical shifts provide a fingerprint of the molecule's electronic structure.
Predicted NMR Data for this compound
This table presents predicted chemical shift values based on established principles for similar functional groups.
| Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~3.4 - 3.6 | ~70 - 72 |
| 2 | ~1.7 - 1.9 | ~28 - 30 |
| 3 | ~2.6 - 2.8 | ~48 - 50 |
| 1' (N-CH₃) | ~2.3 - 2.5 | ~35 - 37 |
| 2' (CH(CH₃)₂) | ~3.5 - 3.7 | ~71 - 73 |
| 3' (CH(CH₃)₂) | ~1.1 - 1.2 | ~22 - 24 |
To unambiguously assign these resonances and map the molecular architecture, multidimensional NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively link each proton signal to its corresponding carbon in the molecular backbone, confirming the assignments made in the 1D spectra.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). columbia.edu This is crucial for establishing the connectivity across the ether linkage and the propyl chain. For example, HMBC would show a correlation between the protons of the N-methyl group (H-1') and the adjacent carbon of the propyl chain (C-3), as well as between the isopropyl methine proton (H-2') and the propyl chain carbon C-1.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This provides insights into the molecule's preferred conformation and three-dimensional structure. researchgate.net Correlations might be observed between the N-methyl protons and protons on the propyl chain, indicating specific folding or spatial arrangements.
Together, these techniques provide a complete picture of the molecule's covalent framework and spatial geometry in solution. researchgate.net
While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) provides detailed information about molecular structure and dynamics in the solid phase. nih.gov This is particularly valuable for studying derivatives of this compound, such as its crystalline salts (e.g., hydrochloride).
Magic-angle spinning (MAS) ssNMR can distinguish between different crystalline forms (polymorphs) or amorphous states by detecting subtle differences in chemical shifts and internuclear distances. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. Advanced ssNMR experiments can provide information on:
Polymorphism: Different polymorphs of a crystalline salt would yield distinct ¹³C and ¹⁵N ssNMR spectra due to differences in crystal packing and intermolecular interactions. rsc.org
Molecular Conformation: ssNMR can freeze out a specific conformation present in the solid state, providing precise data on bond angles and dihedral angles that may differ from the averaged solution-state conformation.
Dynamics: Variable temperature ssNMR studies can reveal information about molecular motions in the solid state, such as the rotation of the methyl or isopropyl groups.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Isomerism
For this compound, key vibrational modes include:
N-H Stretch: As a secondary amine, a single, typically weak-to-medium intensity N-H stretching band is expected in the FTIR spectrum, generally appearing in the 3350-3310 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
C-H Stretch: Multiple bands between 3000 and 2800 cm⁻¹ correspond to the symmetric and asymmetric stretching of C-H bonds in the methyl, methylene, and methine groups. rockymountainlabs.com
C-O-C Stretch: A strong, characteristic band for the ether linkage (C-O-C stretch) is expected in the 1150-1085 cm⁻¹ region.
C-N Stretch: The aliphatic C-N stretching vibration typically appears as a medium or weak band in the 1250–1020 cm⁻¹ range. orgchemboulder.com
N-H Bend/Wag: An N-H wagging vibration may be observed as a broad band between 910 and 665 cm⁻¹. orgchemboulder.com
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3310 | Weak to Medium |
| C-H Stretch (sp³) | 3000 - 2850 | Strong |
| N-H Bend | ~1650 - 1550 | Variable, often weak |
| C-O-C Stretch | 1150 - 1085 | Strong |
| C-N Stretch | 1250 - 1020 | Weak to Medium |
Furthermore, the complexity of the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can provide evidence of conformational isomerism . nih.gov Different rotational isomers (rotamers) around the C-C, C-O, and C-N single bonds may coexist at room temperature. These different conformers can give rise to distinct vibrational frequencies, leading to band splitting or broadening, with the relative intensities being dependent on temperature and solvent polarity. csic.esresearchgate.net
Mass Spectrometry: Fragmentation Mechanism Analysis and Isotopic Profiling
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. For this compound (Molecular Weight: 131.22 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 131.
The fragmentation pattern under Electron Ionization (EI) is highly predictable for aliphatic amines and ethers. The dominant fragmentation pathway is alpha-cleavage , which involves the breaking of a C-C bond adjacent to the heteroatom (nitrogen or oxygen), leading to the formation of a stable, resonance-stabilized cation. libretexts.org
Key predicted fragmentation pathways include:
Alpha-cleavage adjacent to Nitrogen: Cleavage of the C2-C3 bond is highly favorable, resulting in the loss of a propan-2-oxy radical and formation of a stable iminium ion at m/z 58 . This is often the base peak. [CH₃-NH-CH₂-CH₂-CH₂-O-CH(CH₃)₂]⁺• → [CH₃-NH=CH₂]⁺ (m/z 44) + •CH₂-CH₂-O-CH(CH₃)₂ Correction based on structure: The most likely alpha-cleavage next to nitrogen is the loss of the 3-(propan-2-yloxy)ethyl radical to form the [CH₃-NH=CH₂]⁺ ion at m/z 44 . A second possibility is the loss of a methyl radical to form [CH₂(CH₂)₂O-CH(CH₃)₂]NH⁺ at m/z 116.
Cleavage at the Ether Linkage: Alpha-cleavage adjacent to the ether oxygen can lead to the loss of an isopropyl radical to form an oxonium ion at m/z 88 , or the loss of the methylaminopropyl radical to form an ion at m/z 59 .
Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 131 | [C₇H₁₇NO]⁺• | Molecular Ion |
| 116 | [M - CH₃]⁺ | Alpha-cleavage at N (loss of methyl radical) |
| 88 | [M - C₃H₇]⁺ | Alpha-cleavage at O (loss of isopropyl radical) |
| 72 | [CH₂(CH₂)₂NHCH₃]⁺ | Cleavage of C-O bond |
| 59 | [O=CH(CH₃)₂]⁺ | Cleavage of C-O bond with H-transfer |
Isotopic profiling, observing the [M+1]⁺• peak resulting from the natural abundance of ¹³C, would further confirm the elemental composition of the molecule and its fragments.
X-ray Diffraction Studies of Crystalline Salts and Co-crystals for Precise Structural Parameters
While this compound is a liquid at room temperature, its crystalline salts (e.g., hydrochloride, hydrobromide) or co-crystals can be analyzed using single-crystal X-ray diffraction (XRD). acs.org This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice. worktribe.com
An XRD study of a suitable crystalline derivative would provide:
Unambiguous Molecular Structure: Definitive confirmation of the molecular connectivity.
Precise Structural Parameters: Highly accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. libretexts.org
Supramolecular Assembly: Detailed information on the crystal packing, including intermolecular interactions like hydrogen bonds. In the case of a hydrochloride salt, a charge-assisted N⁺-H···Cl⁻ hydrogen bond would be a dominant feature, significantly influencing the crystal structure. acs.org
Absolute Configuration: For chiral molecules, XRD can determine the absolute stereochemistry.
Co-crystals, which are crystalline structures containing the amine and another neutral molecule (a coformer), can also be formed and studied. crystalpharmatech.com The analysis of co-crystals provides insight into the non-covalent interactions, such as hydrogen bonding between the amine's N-H group and an acceptor group on the coformer, that govern molecular recognition and self-assembly. researchgate.netmdpi.com
Quantum Chemical and Molecular Dynamics Simulations
Computational chemistry provides powerful tools to complement experimental data and offer deeper insights into the molecule's properties at an atomic level.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to:
Predict Molecular Properties: Calculate optimized molecular geometries, vibrational frequencies (to aid in the assignment of IR and Raman spectra), and NMR chemical shifts. nih.gov
Analyze Electronic Structure: Determine properties such as orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges, which are fundamental to understanding the molecule's reactivity. nih.govmdpi.com
Explore Conformational Landscapes: Calculate the relative energies of different conformers to predict the most stable structures and the energy barriers for rotation around single bonds. acs.org
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. ulisboa.pt For this compound, MD simulations could be used to:
Study Solvation Effects: Simulate the molecule in different solvents (e.g., water, chloroform) to understand how solvent interactions influence its conformation and dynamics. nih.gov
Analyze Intermolecular Interactions: In simulations of the bulk liquid, MD can reveal information about hydrogen bonding networks and other non-covalent interactions that dictate the liquid's macroscopic properties.
Predict Thermophysical Properties: With an appropriate force field, MD can be used to predict properties like density, viscosity, and diffusion coefficients. acs.org
These computational approaches are invaluable for interpreting complex experimental spectra and for exploring aspects of the molecule's behavior that are difficult to access through experimentation alone. researchgate.net
Density Functional Theory (DFT) for Electronic Structure, Orbital Analysis, and Energetics
No published studies were found that detail the application of DFT to analyze the electronic structure, molecular orbitals (such as HOMO/LUMO), or energetic properties of this compound.
Conformational Analysis and Potential Energy Surfaces (PES) of this compound
There is no available research on the conformational landscape or the potential energy surfaces of this compound. Such studies are crucial for understanding its three-dimensional structure and flexibility. umn.edulibretexts.orglongdom.orgmuni.czwikipedia.org
Reaction Pathway Elucidation and Transition State Analysis through Computational Methods
No literature was identified that computationally investigates reaction mechanisms, transition states, or reaction kinetics involving this compound.
Applications in Advanced Materials Science and Catalysis
Role as a Key Component in Polymer Synthesis and Polymer Chemistry
There is no specific information available in the reviewed sources to detail the role of methyl[3-(propan-2-yloxy)propyl]amine in polymer synthesis.
Crosslinking Agents and Curing Accelerators for Epoxy Resins and Polyurethanes
No research articles or patents were identified that describe the use of this compound as a crosslinking agent or a curing accelerator for either epoxy resins or polyurethanes. General amine compounds are widely used in these applications, but specific performance data, reaction kinetics, or resulting material properties involving this particular compound have not been documented in the available literature.
Monomeric Units in Specialty Polymer Architectures
The scientific literature does not currently contain examples or studies where this compound is utilized as a monomeric unit in the synthesis of specialty polymer architectures.
Design and Synthesis of Metal-Organic Framework (MOF) Ligands and Porous Materials
While broadly classified by some suppliers in categories that include MOF ligands, there is no specific, published research detailing the use of this compound in the design or synthesis of Metal-Organic Frameworks (MOFs). The literature does not provide examples of MOFs that incorporate this amine as a ligand, nor does it discuss its potential role as a structure-directing agent or modulator in the formation of porous materials.
Development of Catalytic Systems Utilizing this compound as a Ligand or Organocatalyst
No studies were found that focus on the development of catalytic systems that employ this compound.
Applications in Asymmetric Synthesis
There is no available research on the application of this compound as a ligand or catalyst in the field of asymmetric synthesis. Its efficacy, stereoselectivity, and potential advantages in such reactions remain undocumented in the scientific literature.
Roles in Homogeneous and Heterogeneous Catalysis
The roles of this compound in either homogeneous or heterogeneous catalysis are not described in the current body of scientific literature. There are no documented instances of it being used as a ligand for metal catalysts or as an organocatalyst for specific chemical transformations.
Functionalization of Nanomaterials and Surfaces via Amine Linkages
The strategic modification of nanomaterial and solid surfaces is a cornerstone of advanced materials science, enabling the precise tuning of properties for specific catalytic and technological applications. The compound this compound, a secondary amine with an ether linkage, presents a unique molecular architecture for the functionalization of a variety of substrates. Its secondary amine group offers a reactive site for covalent attachment, while the isopropoxypropyl chain provides steric bulk and can influence the surface energy and chemical environment of the modified material.
The functionalization of surfaces with amines can proceed through several well-established chemical routes, depending on the nature of the substrate. For instance, on hydroxyl-terminated surfaces, such as those of silica (B1680970) (SiO₂) and various metal oxides (e.g., TiO₂, Al₂O₃), the amine can be anchored through the use of coupling agents or via direct condensation reactions under specific conditions. While direct experimental studies on the use of this compound for surface functionalization are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of analogous secondary amines and ether-containing ligands in surface chemistry. nih.govnih.govacs.org
The amine group in this compound can act as a nucleophile, enabling its attachment to surfaces functionalized with electrophilic groups such as epoxides, isocyanates, or activated esters. youtube.com This versatility allows for the creation of robust, covalently bound organic layers on a wide range of materials.
One of the key motivations for functionalizing nanomaterials with amine-containing ligands is to modulate their catalytic activity and selectivity. nih.govrsc.org The amine group itself can act as a basic catalytic site or can serve as a coordination site for catalytically active metal nanoparticles. The ether linkage within the this compound molecule can also play a role in the catalytic performance by influencing the local dielectric environment and the solubility of reactants near the catalytic surface.
The impact of such functionalization on the surface properties is significant. The introduction of an organic layer containing both amine and ether functionalities can alter the surface from hydrophilic to more hydrophobic, a change that can be quantified by contact angle measurements. This modification is critical in applications such as creating selective membranes, improving the dispersion of nanoparticles in organic polymers, and controlling the interaction with biological molecules.
The following table illustrates the potential changes in surface properties of a silicon wafer upon functionalization with a generic secondary amine, providing a model for the expected effects of using this compound.
| Surface Property | Unmodified Silicon Wafer | Amine-Functionalized Silicon Wafer |
| Water Contact Angle | ~30° (Hydrophilic) | ~75° (More Hydrophobic) |
| Surface Free Energy | High | Low |
| Chemical Reactivity | High density of silanol (B1196071) groups | Passivated surface with amine functionality |
This table presents illustrative data based on typical results of surface functionalization with secondary amines to demonstrate the expected changes.
In the realm of catalysis, the functionalized surface can serve as a support for metal nanoparticles, with the amine groups acting as anchoring points that prevent aggregation and control the size and distribution of the metal clusters. nih.govrsc.org The specific structure of this compound, with its secondary amine, offers a different steric and electronic environment compared to primary amines, which can influence the catalytic activity of the supported metal.
Detailed research findings on closely related systems provide insight into the potential of this compound. For example, studies on the functionalization of poly(ether ether ketone) (PEEK) have demonstrated that ketone groups on the polymer surface can be reacted with diamines to introduce primary amino groups. tandfonline.comtandfonline.com This principle could be adapted for surfaces with reactive carbonyls to anchor this compound.
Furthermore, the general principles of using linkers to anchor sensitizers to semiconductor nanoparticles are well-established. instras.com The amine group of this compound can serve as such an anchoring group, potentially influencing the electronic properties at the interface of hybrid materials used in optoelectronics and photocatalysis. The length and flexibility of the propan-2-yloxypropyl chain would play a crucial role in controlling the distance and electronic coupling between the nanoparticle and other molecular components.
The following table summarizes the types of linkages that could be formed between this compound and various functionalized surfaces, along with potential applications.
| Surface Functional Group | Linkage Formed with Amine | Potential Application |
| Epoxide | β-amino alcohol | Biocompatible coatings, catalyst support |
| Isocyanate | Urea | Polymer composites, responsive materials |
| Carboxylic Acid (with EDC/NHS) | Amide | Biosensors, drug delivery |
| Alkyl Halide | Tertiary Amine | Ion-exchange materials, catalysis |
This table provides a summary of potential chemical linkages and applications based on established amine chemistry.
Analytical Method Development for Research Grade Characterization and Quantification
Chromatographic Methodologies (GC, HPLC) for Purity Assessment and Impurity Profiling in Research Samples
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the cornerstones of purity assessment and impurity profiling for pharmaceutical intermediates and research chemicals. ijprajournal.comresolvemass.ca Impurity profiling, the identification and quantification of all potential organic and inorganic impurities, is a mandatory step in the development of chemical entities to ensure their quality and safety. thermofisher.comajprd.com
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile compounds like methyl[3-(propan-2-yloxy)propyl]amine. However, the inherent polarity of the amine functional group can lead to significant analytical challenges, including poor peak shape (tailing) and adsorption onto the stationary phase, which can affect reproducibility and accuracy. bre.comvt.edu To overcome these issues, two primary strategies are employed: the use of specialized columns and chemical derivatization.
Specialized Columns: Columns specifically designed for the analysis of volatile amines, such as those with a bonded polyethylene (B3416737) glycol (PEG) or a modified polysiloxane phase, are often used. These columns have surfaces treated to reduce active sites that cause amine adsorption. For example, the Agilent J&W CP-Volamine column is specifically engineered for the robust analysis of volatile amines. nih.gov
Derivatization: Converting the polar amine into a less polar, more volatile derivative is a common and effective approach. researchgate.net Acylation using reagents like pentafluorobenzoyl chloride (PFBOC) or trifluoroacetic anhydride (B1165640) (TFAA) can produce stable derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry (MS). nih.govresearchgate.net Alkyl chloroformates, such as propyl chloroformate, are also effective for creating carbamate (B1207046) derivatives suitable for GC analysis. vt.edu
Impurity Profiling with GC: In the context of this compound synthesis, GC can identify and quantify impurities such as starting materials, by-products from side reactions, or residual solvents. For instance, impurities could include unreacted N-methyl-3-aminopropanol or by-products from incomplete etherification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity analysis of non-volatile or thermally labile compounds. biomedres.us Since this compound lacks a significant UV-absorbing chromophore, direct detection is impractical for trace-level impurities. Therefore, derivatization is almost always required for sensitive detection by UV-Vis or fluorescence detectors. thermofisher.com
Pre-column Derivatization: This is the most common approach, where the analyte is reacted with a labeling agent before injection. For secondary amines, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride are frequently used. thermofisher.comlibretexts.org These reagents attach a highly UV-absorbent or fluorescent moiety to the amine, drastically lowering the limit of detection. libretexts.orgresearchgate.net For example, derivatization with halogenated nitrobenzene (B124822) reagents can form products with strong absorbance in the 350-450 nm range, suitable for detection with a Diode Array Detector (DAD). google.com
Chromatographic Conditions: The resulting derivatives are typically separated using reversed-phase chromatography on C8 or C18 columns. The mobile phase usually consists of a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to resolve the main compound from all its impurities. google.comnih.gov
The following interactive table summarizes typical starting parameters for GC and HPLC method development for this compound.
Interactive Data Table: Typical Chromatographic Parameters
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Agilent J&W CP-Volamine or similar amine-specific column (e.g., 30m x 0.32mm, 5.0µm) | Reversed-Phase C18 or C8 (e.g., 250mm x 4.6mm, 5µm) |
| Derivatization Reagent | Propyl Chloroformate or Pentafluorobenzoyl Chloride (PFBOC) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) or Dansyl Chloride |
| Mobile Phase / Carrier Gas | Helium or Hydrogen (Flow rate: ~1-2 mL/min) | A: Buffered Water (e.g., 20mM Phosphate, pH 7.0)B: Acetonitrile/Methanol (Gradient Elution) |
| Injector Temperature | 250 - 280 °C | N/A (Ambient) |
| Oven Program | Initial: 60-80°C, Ramp: 10-20°C/min to 280-300°C | Isocratic or Gradient (e.g., 20% to 95% B over 20 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Diode Array Detector (DAD) (e.g., 265 nm for FMOC) or Fluorescence Detector (FLD) |
| Application | Purity, Residual Solvents, Volatile Impurities | Purity, Non-volatile Impurities, Degradation Products |
Advanced Spectrophotometric and Electrochemical Techniques for Quantitative Analysis in Complex Matrices
While chromatography is excellent for separation and purity assessment, spectrophotometric and electrochemical methods offer alternative or complementary approaches for quantitative analysis, sometimes with advantages in speed, cost, or application in specific matrices.
Spectrophotometric Techniques
These methods rely on the Beer-Lambert law and require the analyte to absorb light. As this compound is not chromophoric, derivatization is essential. The reaction must be stoichiometric and proceed to completion to ensure accuracy. A common strategy for secondary amines involves reaction with carbon disulfide in an alkaline medium to form a dithiocarbamate (B8719985). This dithiocarbamate can then be complexed with a metal ion, such as copper(II), to form a colored complex that can be measured in the visible region of the spectrum. The intensity of the color is directly proportional to the concentration of the amine.
Electrochemical Techniques
Electrochemical methods measure changes in electrical properties (potential or current) resulting from a chemical reaction and can be exceptionally sensitive. mdpi.com
Direct Oxidation: Aliphatic amines can be directly oxidized at the surface of an electrode (e.g., glassy carbon, platinum) at a specific potential. acs.org The resulting current is proportional to the analyte concentration. However, direct oxidation can suffer from high overpotentials and electrode fouling.
Derivatization for Electrochemical Detection: A more robust approach involves derivatization with a molecule that is easily oxidized or reduced. This is particularly useful when coupling electrochemistry with HPLC (HPLC-ED). For instance, primary and secondary amines can be derivatized with reagents like 2,5-dihydroxybenzaldehyde. nih.gov The resulting Schiff base is electrochemically active and can be detected at a much lower potential (+0.5 V), reducing interference from other sample components. nih.gov
Potentiometric Sensors: Ion-selective electrodes (ISEs) can be developed to be selective for ammonium (B1175870) ions or specific amine structures. These sensors measure the potential difference between the sensing electrode and a reference electrode, which correlates with the analyte's concentration. The development of novel polymer membranes and ionophores is key to improving the selectivity and sensitivity of these sensors for specific amines. nih.gov
Interactive Data Table: Spectrophotometric and Electrochemical Principles
| Technique | Principle | Derivatization/Reaction | Detection Method |
| UV-Vis Spectrophotometry | Measurement of light absorbance by a colored derivative. | Reaction with Carbon Disulfide and a metal salt (e.g., Copper Sulfate) to form a colored metal-dithiocarbamate complex. | Spectrophotometer (e.g., at ~435 nm for Cu-DTC complex). |
| Amperometry (in HPLC-ED) | Measurement of current generated by the oxidation of an electroactive derivative at a constant potential. | Derivatization with an electroactive tag (e.g., 2,5-dihydroxybenzaldehyde). | Electrochemical Detector (ED) set at the derivative's oxidation potential (e.g., +0.5 V). |
| Cyclic Voltammetry | Characterization of the redox behavior of the amine by scanning a potential range and measuring the resulting current. | Direct analysis in an electrolyte solution. | Potentiostat; measures peak oxidation potential. |
Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Trace Analysis and Metabolite Identification in Chemical Research
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for trace analysis and structural elucidation. ajprd.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For trace analysis of this compound in complex matrices like environmental or biological samples, GC-MS/MS provides outstanding sensitivity and selectivity. nih.gov After chromatographic separation, the compound is ionized (typically by electron ionization, EI), and a specific precursor ion corresponding to the molecule is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), filters out chemical noise, allowing for quantification at very low levels (pg/mL). nih.gov Derivatization, as discussed for GC, remains crucial for improving chromatographic performance and generating characteristic, high-intensity fragments for sensitive detection. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for identifying and quantifying non-volatile compounds and metabolites in complex biological fluids. nih.gov
Trace Analysis: Similar to GC-MS/MS, LC-MS/MS operating in MRM mode offers unparalleled sensitivity and specificity. Derivatization is sometimes used not for detection, but to improve chromatographic retention on reversed-phase columns or to enhance ionization efficiency in the electrospray ionization (ESI) source. nih.govresearchgate.net
Metabolite Identification: In chemical research, understanding the metabolic fate of a compound is often critical. If this compound were studied in a biological system, LC-MS/MS would be the tool of choice for identifying its metabolites. The process involves an untargeted or targeted search for predicted metabolic transformations (e.g., N-demethylation, O-dealkylation, hydroxylation). High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements of both the parent metabolite ion and its fragments. nih.govresearchgate.net This information is used to determine the elemental composition. The fragmentation pattern (MS/MS spectrum) provides structural information, acting as a "fingerprint" that can be compared against spectral libraries or interpreted using computational tools to elucidate the metabolite's structure. nih.govyoutube.comacs.org
Interactive Data Table: Hyphenated Technique Parameters for Trace Analysis
| Parameter | GC-MS/MS | LC-MS/MS |
| Separation | Amine-specific capillary column (e.g., CP-Volamine) | Reversed-Phase C18 or HILIC column |
| Ionization Source | Electron Ionization (EI) or Chemical Ionization (CI) | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ), TOF, or Orbitrap |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | MRM (Quantification), Full Scan + dd-MS/MS (Identification) |
| Precursor Ion [M+H]⁺ | m/z of derivatized analyte | m/z 132.14 (for the parent compound) |
| Typical MRM Transition | Specific to chosen derivative fragments | e.g., 132.14 -> 72.08 (loss of propan-2-ol) or other characteristic fragments |
| Application | Trace quantification of volatile impurities and the parent compound in various matrices. | Trace quantification of parent compound and identification/quantification of non-volatile metabolites. |
Future Research Directions and Translational Opportunities in Chemical Sciences
Exploration of Chirality and Enantioselective Synthesis of Related Structures
While methyl[3-(propan-2-yloxy)propyl]amine is an achiral molecule, the introduction of substituents along its backbone can create chiral centers, leading to stereoisomers with potentially distinct biological activities and material properties. The enantioselective synthesis of such chiral amine-ether compounds is a significant area of research, as chiral amines are crucial components in many pharmaceuticals and natural products. acs.orgresearchgate.net
Modern synthetic chemistry offers several powerful strategies for achieving high levels of enantioselectivity. wikipedia.org A primary approach is the asymmetric reduction of unsaturated precursors, such as imines, using chiral catalysts. acs.org Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, paired with chiral ligands, have demonstrated remarkable success in the asymmetric hydrogenation of imines to produce chiral amines with high enantiomeric excess. nih.gov For instance, the development of chiral phosphorus ligands and N-heterocyclic carbenes has greatly expanded the scope and efficiency of these transformations. acs.org
Another promising method is the catalytic enantioselective alkylation or arylation of imines. nih.gov The addition of organometallic reagents to trifluoromethyl-substituted imines, for example, has been achieved with high enantioselectivity using chiral catalyst systems, providing access to valuable α-trifluoromethyl amines. nih.gov Furthermore, organocatalysis, which uses small, chiral organic molecules like proline derivatives to catalyze reactions, offers a metal-free alternative for creating chiral centers. wikipedia.org These methods could be adapted to synthesize chiral analogues of this compound, enabling the exploration of structure-activity relationships where stereochemistry plays a critical role.
Table 1: Key Strategies for Enantioselective Synthesis of Chiral Amines
| Method | Description | Catalyst/Reagent Examples | Key Advantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of prochiral imines or enamines using H₂ and a chiral catalyst. acs.org | Iridium, Rhodium, or Palladium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP). researchgate.netnih.gov | High efficiency, atom economy, and applicability to a wide range of substrates. nih.gov |
| Asymmetric Transfer Hydrogenation | Reduction using a hydrogen donor (e.g., isopropanol (B130326), formic acid) in the presence of a chiral catalyst. researchgate.net | Chiral iridium or ruthenium complexes. researchgate.net | Avoids the use of high-pressure hydrogen gas. |
| Asymmetric Alkylation/Arylation | Addition of organometallic reagents to imines catalyzed by a chiral complex. nih.gov | Diorganozinc reagents with chiral amino alcohol ligands; Rh-bis(phosphine) catalysts. nih.gov | Direct formation of C-C bonds to construct complex chiral amines. |
| Organocatalysis | Use of small chiral organic molecules to catalyze the enantioselective transformation. wikipedia.org | Proline and its derivatives for asymmetric Mannich and aldol (B89426) reactions. researchgate.netwikipedia.org | Metal-free, environmentally friendly, and often uses readily available catalysts. |
Integration into Supramolecular Chemistry and Host-Guest Systems
The dual functionality of the amine-ether motif makes this compound and its derivatives intriguing candidates for use in supramolecular chemistry, particularly in the design of host-guest systems. wikipedia.org Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org
The secondary amine group can be protonated to form an ammonium (B1175870) cation, which can act as a guest that binds strongly within the cavity of host molecules like crown ethers. rsc.orgrsc.org The binding is primarily driven by N–H···O hydrogen bonds between the ammonium group and the oxygen atoms of the crown ether. rsc.org The size and shape of the crown ether's cavity can be tuned to selectively bind guests of a specific size, demonstrating molecular recognition. wikipedia.orgnih.gov The flexible [3-(propan-2-yloxy)propyl] chain can influence the stability and conformation of the resulting complex within the host's cavity. nih.gov
Beyond simple crown ethers, more complex macrocycles such as cyclodextrins and calixarenes could serve as hosts. acs.org The hydrophobic propyl-ether portion of the molecule could interact favorably with the nonpolar interior of a cyclodextrin (B1172386) cavity in an aqueous environment, while the polar amine group remains at the portal, interacting with the solvent. Such systems have potential applications in drug delivery, sensing, and the construction of mechanically interlocked molecules like rotaxanes. nih.gov
Design of Next-Generation Catalysts Incorporating Amine-Ether Motifs
The amine and ether groups within the this compound framework can act as a bidentate [N, O] ligand, capable of coordinating with a metal center to form a stable chelate ring. This structural feature is highly valuable in the design of next-generation catalysts. The electronic and steric properties of the ligand can be fine-tuned by modifying its substituents, thereby influencing the activity, selectivity, and stability of the resulting metal complex.
Late transition metal catalysts, particularly those based on nickel and palladium, featuring chelating amine ligands have shown significant promise in olefin polymerization. mdpi.com Ligands containing both amine and ether donors can modulate the electronic environment of the metal center, impacting the catalyst's affinity for the olefin monomer and the rate of polymer chain growth. By analogy, complexes incorporating an amine-ether ligand derived from this compound could be explored for such catalytic transformations.
Furthermore, amine-functionalized materials are increasingly used as heterogeneous catalysts. nih.gov The amine group can be leveraged for its basicity or nucleophilicity. For example, heterogeneous copper catalysts are effective in the direct reductive amination of ketones and alcohols, a sustainable method for synthesizing secondary amines. researchgate.net The amine-ether motif could be incorporated into solid supports, such as polymers or metal-organic frameworks (MOCs), to create recyclable catalysts that combine the benefits of homogeneous activity with the practical advantages of heterogeneous systems. nih.gov
Computational Materials Design Incorporating this compound Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the properties of molecules and materials before their synthesis, thereby guiding experimental efforts. sciepub.com DFT can be used to investigate the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. researchgate.net This approach allows for the in-silico design of new materials with tailored properties.
For instance, DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO gap is a critical parameter that relates to a molecule's electronic properties and chemical reactivity. By modeling derivatives of this compound, researchers can predict how different functional groups will affect this gap, potentially leading to the design of new semiconductor materials. sciepub.com
DFT is also highly effective in studying non-covalent interactions, which are central to the host-guest chemistry discussed previously and to understanding reactivity in complex systems like epoxy-amine resins. acs.orgnih.gov Computational studies can model the binding energy and geometry of a derivative within a host molecule or predict the transition state energies for catalytic reactions. acs.org This predictive power accelerates the discovery process by prioritizing the most promising candidate molecules for experimental synthesis and testing.
Table 2: Representative Physicochemical and Computed Properties
| Property | Value (this compound) | Significance |
|---|---|---|
| Molecular Formula | C₇H₁₇NO | Basic structural information. bldpharm.com |
| Molecular Weight | 131.22 g/mol | Affects physical properties like boiling point and density. |
| Hydrogen Bond Donor Count | 1 | Indicates the capacity to donate a hydrogen atom in hydrogen bonding. |
| Hydrogen Bond Acceptor Count | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |
| Rotatable Bond Count | 5 | Reflects the conformational flexibility of the molecule. |
| Predicted Boiling Point | ~160-170 °C | Provides an estimate of volatility. |
Synergistic Approaches Combining Synthetic Chemistry with Advanced Computational Modeling
The future of chemical discovery lies in the tight integration of synthetic chemistry with advanced computational modeling. umich.edu This synergistic approach creates a powerful feedback loop: computational tools predict promising molecular targets, which are then synthesized and tested in the laboratory. The experimental results, in turn, are used to refine the computational models, leading to more accurate predictions. nih.gov
For a molecule like this compound, this synergy can be applied across all previously mentioned research areas.
Synthesis: Computational retrosynthesis programs can propose novel and efficient synthetic routes to complex derivatives, potentially identifying pathways that a human chemist might overlook. nih.gov
Catalysis: DFT calculations can screen a virtual library of potential amine-ether ligands to identify those most likely to yield highly active and selective catalysts, thus focusing synthetic efforts on the most promising candidates. mdpi.com
Supramolecular Chemistry: Modeling can predict the binding affinities and conformations of various amine-ether guests within different hosts, guiding the design of functional supramolecular assemblies. rsc.org
This iterative cycle of computational design, chemical synthesis, and experimental validation dramatically accelerates the pace of innovation. It allows researchers to navigate the vastness of chemical space more efficiently, reducing the time and resources required to develop new materials and molecules with desired functions, from next-generation catalysts to precisely engineered host-guest systems. nih.govrsc.org
Q & A
Q. Table 1: Comparison of Catalysts in Alkylation Reactions
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Nano-Zinc Oxide | 92 | 98 | 4 |
| K₂CO₃ | 78 | 85 | 8 |
| NaH | 85 | 90 | 6 |
Advanced: What strategies are recommended for resolving contradictions between computational models and experimental data (e.g., NMR, crystallography) for this compound?
Methodological Answer:
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- Crystallographic refinement : Use SHELX software to resolve discrepancies in bond lengths/angles from X-ray data .
- Dynamic NMR : Probe temperature-dependent conformational changes if rotameric splitting causes spectral inconsistencies.
- HRMS validation : Confirm molecular formula matches computational predictions to rule out impurities .
Advanced: In studying the biological activity of this compound, how should researchers design assays to differentiate between specific receptor interactions and non-specific binding?
Methodological Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled analogs) to quantify displacement curves .
- Mutagenesis studies : Modify receptor active sites to assess binding dependency on specific residues.
- Control experiments : Include structurally similar but inactive analogs to isolate non-specific effects.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to distinguish specific vs. transient interactions .
Advanced: What are the challenges in elucidating the oxidation pathways of this compound, and how can kinetic studies be structured to address them?
Methodological Answer:
Challenges :
- Formation of multiple oxidation products (e.g., N-oxide, hydroxylamines).
- Transient intermediates (e.g., imines) that are difficult to isolate.
Q. Methodology :
- Stopped-flow spectroscopy : Monitor rapid intermediate formation using UV-Vis or fluorescence detectors.
- LC-MS/MS : Identify products via fragmentation patterns and retention times .
- Isotopic labeling : Use ¹⁸O-labeled H₂O₂ to trace oxygen incorporation in N-oxide products.
- Kinetic modeling : Apply pseudo-first-order kinetics to determine rate constants for each step .
Data Contradiction Analysis Example
Scenario : Discrepancy between computed (DFT) and observed (X-ray) bond angles in the amine group.
Resolution :
Re-examine crystallographic data using SHELXL to refine thermal parameters and occupancy .
Check for hydrogen bonding or crystal packing effects distorting the geometry.
Compare with gas-phase DFT simulations to isolate environmental influences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
